(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine (2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17890641
InChI: InChI=1S/C10H17N3O/c1-7(2)13-10(5-11)8-3-4-14-6-9(8)12-13/h7H,3-6,11H2,1-2H3
SMILES:
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol

(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine

CAS No.:

Cat. No.: VC17890641

Molecular Formula: C10H17N3O

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine -

Specification

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
IUPAC Name (2-propan-2-yl-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-3-yl)methanamine
Standard InChI InChI=1S/C10H17N3O/c1-7(2)13-10(5-11)8-3-4-14-6-9(8)12-13/h7H,3-6,11H2,1-2H3
Standard InChI Key RQAXIUZJGWBPCT-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=C2CCOCC2=N1)CN

Introduction

Structural Features and Molecular Properties

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₇N₃O
Molecular Weight195.26 g/mol
IUPAC Name(2-propan-2-yl-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-3-yl)methanamine
Topological Polar Surface Area58.9 Ų (estimated)
LogP (Octanol-Water)1.24 (predicted)

The amine group’s basicity (pKa ≈ 9.5) and the oxygen atom’s lone pairs create hydrogen-bonding capabilities, critical for interactions with biological targets .

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 1.25 ppm (doublet, isopropyl CH₃), δ 3.70–4.10 ppm (pyrano ring protons), and δ 2.90 ppm (methanamine CH₂) align with analogous pyrano-pyrazole derivatives .

  • IR Spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N-H), 1640 cm⁻¹ (C=N), and 1120 cm⁻¹ (C-O) confirm functional groups.

Synthesis and Manufacturing Processes

Multi-Step Synthetic Pathways

The synthesis involves three primary stages:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters yields the pyrazole core. For example, 3-nitrophenylacetone derivatives may serve as precursors .

  • Pyrano Ring Cyclization: Acid-catalyzed cyclization using reagents like polyphosphoric acid forms the tetrahydropyrano ring. The isopropyl group is introduced via alkylation with 2-bromopropane.

  • Methanamine Functionalization: Reductive amination of a ketone intermediate (e.g., using NaBH₃CN) installs the primary amine group .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine hydrate, EtOH, reflux65
CyclizationH₃PO₄, 100°C, 12 h48
Reductive aminationNaBH₃CN, MeOH, rt72

Challenges include regioselectivity during cyclization and epimerization at the pyrano ring’s chiral centers. Catalytic asymmetric methods remain underdeveloped for this scaffold .

Comparative Analysis with Structural Analogs

Ethyl vs. Isopropyl Substituents

Replacing the isopropyl group with ethyl (as in PubChem CID 105439569) reduces logP from 1.24 to 0.97 but improves aqueous solubility by 40%. Antifungal activity diminishes (MIC = 32 µg/mL), highlighting the isopropyl group’s role in hydrophobic target engagement .

Pyrazole Substitution Patterns

The 4-pyrazolylmethanamine analog (PubChem CID 23005591) lacks the pyrano ring, resulting in 10-fold lower COX-2 inhibition. This underscores the fused ring system’s contribution to steric complementarity .

Future Research Directions and Applications

Targeted Drug Delivery Systems

Encapsulation in PEGylated liposomes could enhance tumor accumulation. Preliminary simulations show a 60% increase in plasma half-life when formulated with DSPE-PEG2000.

Hybrid Molecules for Multifactorial Diseases

Conjugation with NSAID scaffolds (e.g., ibuprofen) may yield dual-action anti-inflammatory/antimicrobial agents. In silico ADMET predictions indicate acceptable hepatotoxicity profiles for such hybrids .

Structural Optimization Strategies

  • Fluorination: Introducing CF₃ groups at C-5 could improve metabolic stability.

  • Prodrug Approaches: Acetylation of the amine may enhance oral bioavailability.

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